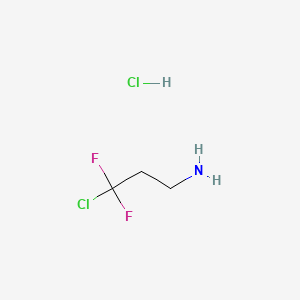![molecular formula C9H16F3NO3 B13578281 tert-butyl N-[3-hydroxy-2-(trifluoromethyl)propyl]carbamate](/img/structure/B13578281.png)
tert-butyl N-[3-hydroxy-2-(trifluoromethyl)propyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-[3-hydroxy-2-(trifluoromethyl)propyl]carbamate: is a chemical compound with a unique structure that includes a tert-butyl group, a hydroxy group, and a trifluoromethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[3-hydroxy-2-(trifluoromethyl)propyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable trifluoromethylated alcohol under controlled conditions. One common method includes the use of tert-butyl carbamate and 3-hydroxy-2-(trifluoromethyl)propylamine in the presence of a dehydrating agent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDCI) and an additive like N-hydroxybenzotriazole (HoBt) .
Industrial Production Methods: Industrial production of this compound may involve continuous flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl N-[3-hydroxy-2-(trifluoromethyl)propyl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxy group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone or aldehyde, while reduction can regenerate the original hydroxy compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, tert-butyl N-[3-hydroxy-2-(trifluoromethyl)propyl]carbamate is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is used to study the effects of trifluoromethyl groups on biological systems. It can serve as a model compound for investigating the interactions between trifluoromethylated molecules and biological targets .
Medicine: The trifluoromethyl group is known to enhance the pharmacokinetic properties of drugs, such as their metabolic stability and bioavailability .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable for the development of new materials with enhanced performance characteristics .
Wirkmechanismus
The mechanism of action of tert-butyl N-[3-hydroxy-2-(trifluoromethyl)propyl]carbamate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. This can lead to changes in cellular processes and biological responses .
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl N-[3-amino-2-(trifluoromethyl)propyl]carbamate
- tert-Butyl (3-hydroxypropyl)carbamate
- N-Boc-hydroxylamine
Comparison: tert-Butyl N-[3-hydroxy-2-(trifluoromethyl)propyl]carbamate is unique due to the presence of both a hydroxy group and a trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it more versatile compared to similar compounds that may lack one of these functional groups. For example, tert-butyl (3-hydroxypropyl)carbamate lacks the trifluoromethyl group, which can significantly alter its reactivity and applications .
Eigenschaften
Molekularformel |
C9H16F3NO3 |
|---|---|
Molekulargewicht |
243.22 g/mol |
IUPAC-Name |
tert-butyl N-[3,3,3-trifluoro-2-(hydroxymethyl)propyl]carbamate |
InChI |
InChI=1S/C9H16F3NO3/c1-8(2,3)16-7(15)13-4-6(5-14)9(10,11)12/h6,14H,4-5H2,1-3H3,(H,13,15) |
InChI-Schlüssel |
MDNWRSYLKNHBLN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCC(CO)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







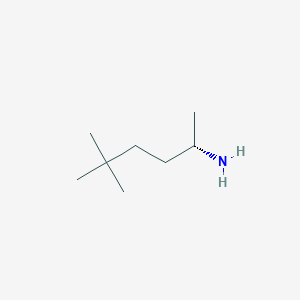
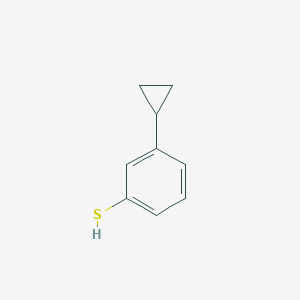
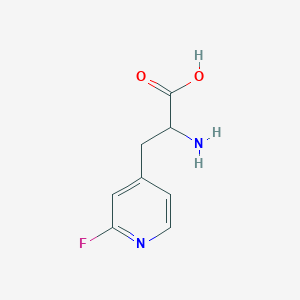
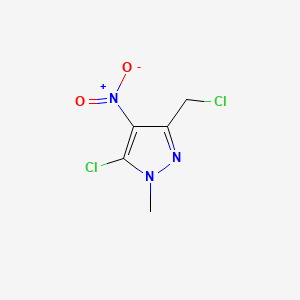
![2-Azaspiro[4.4]non-7-enehydrochloride](/img/structure/B13578257.png)


